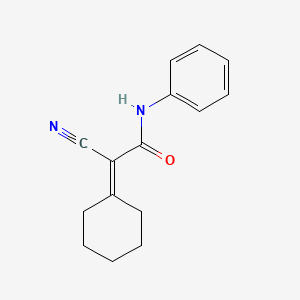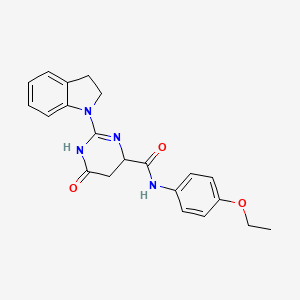
1-(3-methoxybenzoyl)-4-(3-pyridinylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves complex reactions that provide insight into the flexibility and reactivity of these compounds. For instance, the reductive amination, amide hydrolysis, and N-alkylation steps are critical in the synthesis of various piperazine derivatives with significant pharmacological activities (Li Guca, 2014).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including X-ray diffraction studies, offers insights into their conformation and the impact of substituents on their overall geometry. For example, compounds with a methoxyphenyl moiety often exhibit specific crystalline structures and hydrogen bonding patterns that are crucial for their biological activity and supramolecular assembly (K. Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives engage in a range of chemical reactions, with their reactivity influenced by the substituents on the piperazine ring. These reactions are essential for the synthesis of various compounds with potential pharmacological properties. For example, the reactivity of the piperazine moiety with halogenated compounds can lead to the formation of new derivatives with distinct chemical properties (S. Vartale et al., 2008).
Applications De Recherche Scientifique
Antimicrobial and Antibacterial Activities
Research has demonstrated the synthesis of new pyridine derivatives, including those related to the piperazine class, showing variable and modest activity against investigated strains of bacteria and fungi. These findings highlight the potential of piperazine derivatives in contributing to the development of new antimicrobial agents. The structural modifications of these compounds allow for the exploration of their antimicrobial efficacy, providing a foundation for further drug development in this area (Patel, Agravat, & Shaikh, 2011).
Drug Design and Receptor Targeting
The compound and its related derivatives have been explored for their potential in drug design, specifically targeting dopamine receptors. The design of G protein-biased dopaminergic ligands based on structural modifications demonstrates the compound's utility in generating novel therapeutics. This is significant for conditions such as psychosis and related disorders, where dopamine receptor partial agonists can offer therapeutic benefits. The structural flexibility of the piperazine core facilitates the fine-tuning of functional properties, thus enabling the creation of compounds with desired biological activities (Möller et al., 2017).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from piperazine and its analogs showcases the chemical versatility and potential for creating new molecules with significant biological activities. These activities include anti-inflammatory and analgesic properties, highlighting the broad spectrum of therapeutic areas where these compounds could be applied. The detailed chemical analysis and structural elucidation of these compounds underscore the importance of chemical synthesis in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antipsychotic Activity Exploration
The exploration of bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors exemplifies the therapeutic potential of piperazine derivatives beyond antimicrobial activity. These compounds' synthesis and evaluation for inhibiting HIV-1 reverse transcriptase activity highlight the broader pharmacological applications of piperazine-based molecules, including their role in antiviral therapies (Romero et al., 1994).
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-6-2-4-14(12-16)17(22)20-8-10-21(11-9-20)18(23)15-5-3-7-19-13-15/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKIJCJCAFGIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)


![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)

![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)
![1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)
